butyl picolinate
Description
Contextualization of Picolinate (B1231196) Esters in Organic Chemistry
Picolinate esters are a class of organic compounds derived from picolinic acid, which is a pyridine (B92270) derivative. ontosight.ainih.gov In the field of organic chemistry, these esters serve as versatile building blocks and intermediates for the synthesis of more complex molecules. ontosight.ai Their structure, featuring a pyridine ring and an ester functional group, allows for a variety of chemical transformations.
The applications of picolinate esters are diverse, spanning pharmaceuticals, agrochemicals, and materials science. ontosight.ainih.gov In the pharmaceutical industry, the pyridine moiety is a common feature in many therapeutic agents, and its ester derivatives are often explored for their potential biological activities. ontosight.aifishersci.se For instance, picolinate structures are integral to certain ligands developed for nuclear medicine applications, acting as chelators for metallic radioisotopes. researchgate.net The development of acyclic chelators incorporating a rigid picolinate motif has demonstrated rapid complexation kinetics at room temperature while maintaining thermodynamic stability. researchgate.net
In agrochemistry, certain picolinate derivatives, specifically the 6-aryl-picolinates, have been developed as a significant class of synthetic auxin herbicides. nih.govcorteva.com These compounds, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, are effective at low use rates against a wide spectrum of weeds. nih.gov The ester group in these molecules plays a crucial role in their activity and environmental behavior. The hydrolysis of picolinate esters is also a subject of study, providing insights into reaction mechanisms and the stability of these compounds under various conditions. amelica.orgacs.org Furthermore, the picolinate unit is an effective chromophore for sensitizing lanthanide(III) emission, making these compounds useful in the development of luminescent probes for bioimaging. chemrxiv.org
Academic Relevance of Butyl Picolinate and Analogous Picolinate Systems
This compound, also known as butyl pyridine-2-carboxylate, is an ester of picolinic acid and butanol. chemicalbook.comnih.gov Its academic and research relevance is often tied to its role as a synthetic intermediate and as part of a broader family of picolinate esters that are subjects of scientific investigation. While direct research focusing exclusively on this compound is specific, its properties and reactivity are understood within the context of analogous systems like methyl picolinate and ethyl picolinate. ontosight.aifishersci.se These simpler analogs are frequently used as pharmaceutical intermediates and starting materials in organic synthesis. ontosight.aifishersci.se
One specific mention of this compound in the literature is as a named impurity of Avatrombopag, a thrombopoietin receptor agonist. chemicalbook.com This highlights its relevance in the context of pharmaceutical development and quality control, where the synthesis and characterization of potential impurities are critical.
The academic interest in related structures is significant. For example, a novel phase change material, tetrabutylammonium (B224687) picolinate hydrate (B1144303) (TBAPi hydrate), was synthesized for potential use in cold chain energy storage. researchgate.net This material demonstrates how the picolinate structure, in combination with a butyl-containing cation, can be tailored for advanced material applications. researchgate.net Research into bis(arylimidazole) iridium picolinate emitters for organic light-emitting diodes (OLEDs) further illustrates the functional versatility of the picolinate ligand in materials science, where modifications to the picolinate can tune the photophysical properties of the resulting metal complexes. acs.org
The physical and chemical properties of this compound are well-documented, providing a foundation for its use in synthesis and for theoretical studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | butyl pyridine-2-carboxylate | nih.gov |
| Molecular Formula | C10H13NO2 | chemicalbook.comnih.gov |
| Molecular Weight | 179.22 g/mol | chemicalbook.com |
| CAS Number | 5340-88-5 | chemicalbook.comnih.gov |
| SMILES | CCCCOC(=O)C1=CC=CC=N1 | nih.gov |
| InChIKey | HZUPDAXALKWCGX-UHFFFAOYSA-N | nih.gov |
A comparison with its lower alkyl analogs, methyl and ethyl picolinate, shows the systematic variation in properties with the change in the ester group. This comparison is fundamental for structure-activity relationship studies in various applications.
Table 2: Comparison of Simple Picolinate Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Application |
|---|---|---|---|
| Methyl Picolinate | C7H7NO2 | 137.14 | Pharmaceutical intermediate nih.govfishersci.se |
| Ethyl Picolinate | C8H9NO2 | 151.16 | Building block in organic synthesis ontosight.ai |
| This compound | C10H13NO2 | 179.22 | Synthetic intermediate chemicalbook.com |
The study of such homologous series allows researchers to fine-tune properties like solubility, volatility, and reactivity for specific synthetic goals or material properties. The academic relevance of this compound is therefore not only in its direct applications but also in its position within the broader, functionally diverse, and scientifically significant family of picolinate esters.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-3-8-13-10(12)9-6-4-5-7-11-9/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUPDAXALKWCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201566 | |
| Record name | Butyl pyridine-2-carboxylate | |
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Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-88-5 | |
| Record name | Butyl 2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
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| Record name | Butyl picolinate | |
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| Record name | 5340-88-5 | |
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| Record name | Butyl pyridine-2-carboxylate | |
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| Record name | Butyl pyridine-2-carboxylate | |
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| Record name | BUTYL PICOLINATE | |
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Synthetic Methodologies and Chemical Modifications of Butyl Picolinate
Synthetic Approaches for Picolinate (B1231196) Esters
The synthesis of picolinate esters, including butyl picolinate, is predominantly achieved through well-established esterification reactions. These methods involve the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.
Direct Esterification and Transesterification Strategies
Direct esterification of picolinic acid with butanol is a common method for preparing this compound. This reaction is typically catalyzed by an acid, such as sulfuric acid or benzene (B151609) sulfonic acid. google.com The process can be carried out at reflux temperature, and to drive the equilibrium towards the product, the water formed during the reaction is often removed. google.com For water-immiscible alcohols like n-butanol, a phase separator can be used to continuously remove water from the refluxing mixture. google.com An alternative approach involves the use of the sulfuric acid salt of a pyridine (B92270) carboxylic acid ester as the catalyst, which can be reused in a cyclic process. google.com
Transesterification is another viable strategy, particularly when starting from a different ester of picolinic acid, such as methyl picolinate. This process involves reacting the starting ester with an excess of butanol in the presence of a suitable catalyst. While alkaline catalysts are often used for transesterification of triglycerides, allowing for milder reaction conditions, acid catalysts can also be employed. kataliz.org.ua N-heterocyclic olefins (NHOs) have also been reported as effective catalysts for the transesterification of methyl esters with various alcohols. amazonaws.com
The choice between direct esterification and transesterification often depends on the starting materials' availability and the desired reaction conditions. kataliz.org.ua
| Reaction Type | Reactants | Catalyst | Key Features |
| Direct Esterification | Picolinic Acid, n-Butanol | Sulfuric Acid, Benzene Sulfonic Acid | Reflux temperature, water removal enhances yield. google.com |
| Transesterification | Methyl Picolinate, Butanol | Alkaline or Acid Catalysts, N-Heterocyclic Olefins | Can be performed under milder conditions with alkaline catalysts. kataliz.org.uaamazonaws.com |
Multi-component Reactions in Picolinate Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient pathway to complex molecules, including ester-containing compounds. tcichemicals.comresearchgate.net These reactions are characterized by high atom economy and can significantly simplify synthetic procedures. tcichemicals.com
Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are prominent examples that lead to the formation of ester functionalities. nih.gov The Passerini reaction, a three-component reaction, combines a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxyamide. nih.gov The Ugi reaction is a four-component reaction involving a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, resulting in a bis-amide. nih.gov While not directly yielding simple picolinate esters, these methods can be adapted to synthesize complex structures incorporating a picolinate moiety.
The Hantzsch dihydropyridine (B1217469) synthesis is another well-known three-component MCR that produces 1,4-dihydropyridine (B1200194) derivatives from a β-keto ester, an aldehyde, and ammonia (B1221849). tcichemicals.commdpi.com Although primarily used for dihydropyridine synthesis, the principles of MCRs can be applied to design novel synthetic routes toward functionalized picolinate structures. The development of new MCRs remains an active area of research for the efficient synthesis of diverse chemical scaffolds. researchgate.net
Synthesis of Specific this compound Structures
The general synthetic strategies for picolinate esters can be applied and adapted for the preparation of both simple and more complex substituted this compound derivatives.
Routes to Simple this compound
The synthesis of simple this compound is most straightforwardly achieved through the direct esterification of picolinic acid with butanol. As previously mentioned, this reaction is typically catalyzed by a strong acid like sulfuric acid. google.com The reaction mixture is heated to reflux, and the continuous removal of water drives the reaction to completion, affording the desired this compound. google.com This method is a classic and reliable approach for preparing simple alkyl esters of pyridine carboxylic acids.
| Starting Materials | Catalyst | Conditions | Product |
| Picolinic Acid, n-Butanol | Sulfuric Acid | Reflux, water separation | This compound |
Preparation of Substituted this compound Derivatives (e.g., 2-butyl-1,3-dioxoisoindolin-4-yl picolinate)
More complex this compound derivatives, such as 2-butyl-1,3-dioxoisoindolin-4-yl picolinate, require multi-step synthetic sequences. This particular compound has been synthesized as a fluorescent probe for the detection of copper ions (Cu2+). tubitak.gov.trnih.govresearchgate.net The synthesis involves creating a phthalimide (B116566) derivative that acts as a fluorophore and attaching a picolinate ester to serve as a recognition site. tubitak.gov.trnih.gov
The synthesis of 2-butyl-1,3-dioxoisoindolin-4-yl picolinate (BDIP) is accomplished in two main steps. tubitak.gov.tr The first step involves the creation of the hydroxy-phthalimide core, which is then followed by the esterification with picolinic acid to attach the recognition moiety. tubitak.gov.tr This modular approach allows for the rational design of functional molecules where different components contribute specific properties to the final structure.
Derivatization and Functionalization of this compound Scaffolds
The this compound scaffold can be further modified to introduce new functional groups or to build more complex molecular architectures. The pyridine ring of the picolinate moiety offers sites for various chemical transformations.
Derivatization can occur at different positions on the pyridine ring. For instance, picolinic acid derivatives with substituents at the 6-position have been explored for herbicidal activity. nih.gov The synthesis of these compounds often involves nucleophilic substitution reactions on a pre-functionalized picolinate. nih.gov
Furthermore, the ester group itself can be a point of modification. For example, the butyl group could be replaced by other alkyl or aryl groups through transesterification reactions, as discussed earlier. The development of methods for C-H functionalization also opens up possibilities for directly modifying the pyridine ring of this compound, although specific examples for this exact compound are not extensively documented. The principles of C-H activation and functionalization are broadly applicable to aromatic heterocycles.
Introduction of Functional Groups on the Picolinate Moiety
The strategic introduction of functional groups onto the picolinate ring is a key area of research for tuning the electronic, steric, and physicochemical properties of the molecule. Various synthetic methodologies have been developed to modify the pyridine core, enabling the creation of a diverse range of derivatives.
One prominent method for functionalizing the picolinate moiety is through cross-coupling reactions. For instance, Suzuki-Miyaura reactions have been effectively employed to introduce aryl substituents. A common strategy involves using a protected picolinic acid, such as tert-butyl 5-bromopicolinate, which can react with a variety of aryl boronic acids or boronate esters. nih.govgoogle.com In one example, this methodology was used to synthesize a library of 5-(1H-indol-2-yl)picolinates. The synthesis utilized a palladium catalyst (Pd(dba)2) with a phosphine (B1218219) ligand (P(o-Tol)3) and a base (Na2CO3) in a water/THF solvent system at room temperature. nih.gov The tert-butyl ester serves as a protecting group for the carboxylic acid and is typically removed in a final step using trifluoroacetic acid (TFA). nih.gov
Another key strategy involves the introduction of amino groups to the picolinate ring, leading to the formation of aminopicolinates. These compounds are significant, particularly in the development of herbicides. google.com The synthesis of 6-aryl-4-aminopicolinates often starts from a halogenated picolinate precursor, such as a 4-amino-6-chloropicolinate. This intermediate can then undergo a Suzuki coupling reaction with an appropriate aryl boronic acid to install the aryl group at the 6-position. google.com This highlights the utility of halogenated picolinates as versatile synthons for further functionalization.
The table below summarizes representative methods for introducing functional groups onto the picolinate ring.
| Reaction Type | Position | Precursor | Reagents & Conditions | Functional Group Introduced | Reference |
| Suzuki-Miyaura Coupling | 5 | tert-butyl 5-bromopicolinate | 2-indolyl pinacol (B44631) boronate ester, Pd(dba)₂, P(o-Tol)₃, Na₂CO₃, H₂O/THF, rt, 18 h | Indolyl | nih.gov |
| Suzuki-Miyaura Coupling | 6 | Alkyl 4-amino-3-chloro-5-fluoro-6-chloropicolinate | Aryl boronic acid, Palladium catalyst, Base | Aryl | google.com |
| Amidation | 5 | Methyl-5-picolinate derivative | Piperidine, Acid chloride | Amide-linked piperidine | frontiersin.org |
Modifications of the Butyl Chain and Related Alkyl Moieties
Modifying the ester portion of this compound allows for systematic variation in the compound's lipophilicity and steric profile. The most direct method for this modification is the esterification of picolinic acid with a range of different alcohols.
A two-step synthetic route has been described for preparing various alkyl esters of picolinic acid, followed by N-methylation to produce homarine (B125210) derivatives. researchgate.net The first step, the esterification, can be adapted for alcohols with different chain lengths. For short-chain alcohols like ethanol (B145695) and butanol, the reaction of picolinic acid can be carried out in an excess of the corresponding alcohol, which also serves as the solvent, with sulfuric acid as a catalyst under reflux. For longer-chain alcohols such as 8-octanol and 16-hexadecanol, which have lower volatility, a different set of conditions is used. This typically involves reacting picolinic acid with the alcohol in a solvent like toluene, with p-toluenesulfonic acid as the catalyst, and using a Dean-Stark apparatus to remove the water formed during the reaction. researchgate.net
Beyond simple esterification, more complex modifications can involve the use of the picolinate group as a leaving group in substitution reactions. Copper-catalyzed substitutions of secondary allylic picolinates with Grignard reagents (RMgX) have been reported. mdpi.com This type of reaction allows for the formation of new carbon-carbon bonds at the position previously occupied by the picolinate ester, indicating that the ester moiety can act as a reactive handle for introducing a wide variety of alkyl and aryl groups. mdpi.com This methodology expands the possibilities for modifying the "alkyl" portion of the molecule far beyond simple linear chains.
The table below details the synthesis of various alkyl picolinates via esterification.
| Target Ester | Alkyl Chain | Alcohol | Reagents & Conditions | Reference |
| Ethyl Picolinate | Ethyl (C2) | Ethanol | H₂SO₄ (cat.), Reflux | researchgate.net |
| This compound | Butyl (C4) | Butanol | H₂SO₄ (cat.), Reflux | researchgate.net |
| Octyl Picolinate | Octyl (C8) | 1-Octanol | p-toluenesulfonic acid, Toluene, Dean-Stark, Reflux | researchgate.net |
| Hexadecyl Picolinate | Hexadecyl (C16) | 1-Hexadecanol | p-toluenesulfonic acid, Toluene, Dean-Stark, Reflux | researchgate.net |
Coordination Chemistry of Butyl Picolinate and Picolinate Ligands
Fundamental Coordination Modes of the Picolinate (B1231196) Moiety
The picolinate anion, derived from the deprotonation of picolinic acid, is a highly effective chelating agent. Its coordination behavior is dominated by the presence of a pyridine (B92270) nitrogen atom and a carboxylate oxygen atom, which can bind to a metal ion in several distinct modes.
The most prevalent coordination mode for the picolinate ligand is as an N,O-bidentate chelator. In this arrangement, the nitrogen atom of the pyridine ring and one of the oxygen atoms from the carboxylate group bind to a single metal center, forming a stable five-membered chelate ring. This mode of coordination is observed in a wide array of mononuclear and polynuclear complexes with various metal ions. The stability of this five-membered ring is a significant driving force in the formation of picolinate complexes. For instance, in many first-row transition metal complexes, such as those of Co(II), the picolinate anion coordinates in a bidentate fashion. researchgate.net
Beyond simple bidentate chelation, the picolinate moiety exhibits remarkable versatility in forming more complex, multidentate coordination structures. This is particularly evident in the formation of coordination polymers and complexes with high-coordination-number metals like lanthanides. The carboxylate group can bridge two metal centers, leading to the formation of one-, two-, or three-dimensional networks.
In lanthanide complexes, the picolinate ligand's ability to act as a photosensitizer for lanthanide luminescence has driven research into its coordination chemistry. mdpi.com In these complexes, the lanthanide ion is often coordinated by multiple picolinate subunits in a chelating fashion. mdpi.com For example, in a terbium(III) complex, the metal ion is coordinated by four picolinate subunits. mdpi.com One of these picolinate moieties can also act as a µ-carboxylato bridging ligand, occupying a ninth position in the lanthanide's coordination sphere. mdpi.com This bridging capability allows for the construction of extended coordination polymers. mdpi.comacs.org The strong oxophilicity of the Ln³⁺ cations leads to shorter Ln-O bond distances compared to Ln-N distances. mdpi.com
The versatility of the picolinate ligand is further demonstrated in the formation of heterobimetallic coordination polymers where it can act as a building block. acs.org The specific coordination mode can be influenced by the presence of other ligands, the metal-to-ligand ratio, and the reaction conditions.
Metal Complexation Studies Involving Picolinate Analogs
The fundamental coordination principles of the picolinate moiety are further elucidated through studies of its complexation with various metal ions. These studies provide insights into the electronic and structural properties of the resulting complexes.
Copper(II) readily forms complexes with picolinate ligands. A common structural motif is a planar Cu(II)-picolinic acid chelate, which has been studied for its interaction with DNA. nih.gov Beyond simple complex formation, the picolinate group can participate in chelation-assisted activation. In this context, the picolinate can act as a leaving group that is activated by coordination to a Cu(II) center. acs.org This has been demonstrated in C-glycosylation reactions where glycosyl picolinates are activated by Cu(OTf)₂ under mild, neutral conditions. acs.org The chelation of the picolinate to the copper center facilitates the reaction. semanticscholar.orgnih.gov
Table 1: Examples of Copper(II)-Picolinate Interactions
| System | Interaction Type | Key Finding | Reference |
| Cu(PA)₂ | Intercalation with dsDNA | Planar complex acts as an electrochemical hybridization indicator. | nih.gov |
| Glycosyl Picolinates + Cu(OTf)₂ | Chelation-Assisted Activation | Picolinate serves as a leaving group activated by Cu(II) for C-glycosylation. | acs.org |
| 2-Picolylazide + Cu(OAc)₂ | Chelation-Assisted Cycloaddition | Chelating azide (B81097) enhances the rate of Cu(II)-accelerated azide-alkyne cycloaddition. | semanticscholar.orgnih.gov |
Picolinate and its analogs form stable complexes with zinc(II) and other first-row transition metals such as manganese(II), cobalt(II), and nickel(II). researchgate.net The resulting complexes often exhibit octahedral geometry. For example, diaquobis-picolinatocobalt(II) dihydrate has a confirmed octahedral geometry. researchgate.net In the case of zinc(II), the complex [Zn(C₅H₄NCO₂H)(C₅H₄NCO₂)Cl] features a five-coordinate zinc atom with two distinct picolinate ligands (one neutral and one anionic). africaresearchconnects.com The zinc picolinate complex, with the formula Zn(NC₅H₄CO₂)₂(H₂O)₂, adopts an octahedral molecular geometry with two bidentate picolinate ligands and two aqua ligands. wikipedia.org Complexes with the general formula M(NC₅H₄CO₂)₂(H₂O)₂·2H₂O, where M = Co and Ni, are isostructural with the zinc complex. wikipedia.org The coordination of first-row transition metals with picolinamide, a derivative of picolinic acid, has also been explored, leading to the formation of coordination polymers. researchgate.netrsc.org
Table 2: Coordination Details of Selected First-Row Transition Metal Picolinate Complexes
| Metal Ion | Complex Formula | Coordination Geometry | Reference |
| Co(II) | [Co(C₅H₄NCO₂)₂(H₂O)₂]·2H₂O | Octahedral | researchgate.net |
| Zn(II) | [Zn(C₅H₄NCO₂H)(C₅H₄NCO₂)Cl] | Five-coordinate | africaresearchconnects.com |
| Zn(II) | Zn(NC₅H₄CO₂)₂(H₂O)₂ | Octahedral | wikipedia.org |
| Ni(II) | [Ni(NC₅H₄CO₂)₂(H₂O)₂]·2H₂O | Octahedral | wikipedia.org |
The coordination chemistry of picolinate with f-block elements is of significant interest due to the unique properties of the resulting complexes, such as their luminescence and potential applications in nuclear waste separation. Lanthanide ions, with their high coordination numbers, readily form complexes with multiple picolinate ligands. mdpi.comacs.org These complexes are often investigated for their luminescent properties, where the picolinate ligand can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion. acs.org The coordination environment around the lanthanide ion can be complex, often involving both chelating and bridging picolinate ligands to form coordination polymers. mdpi.comacs.org
In the realm of actinides, uranyl (UO₂²⁺) complexes with picolinate have been synthesized and structurally characterized. dntb.gov.uaresearchgate.netrjsocmed.com The uranyl ion typically exhibits a linear O=U=O geometry, with additional ligands coordinating in the equatorial plane. Acyclic hexadentate ligands incorporating picolinate moieties have been shown to form stable chelates with the uranyl ion. nih.gov The uranium center in these complexes generally adopts a distorted hexagonal bipyramidal geometry. nih.gov Studies have also been conducted on the complexation of other heavy actinides, such as americium, curium, berkelium, and californium, with dipicolinate ligands to understand the nature of covalent interactions in these systems. iaea.org
Table 3: Features of Lanthanide and Actinide Picolinate Complexes
| f-block Element | Complex Type | Key Features | Reference |
| Lanthanides (e.g., Eu, Tb) | Coordination Polymers | Luminescence, bridging picolinate ligands, high coordination numbers. | mdpi.comacs.org |
| Uranium (as Uranyl, UO₂²⁺) | Mononuclear and Polynuclear Complexes | Distorted hexagonal bipyramidal geometry, stable chelation by multidentate picolinate ligands. | dntb.gov.uaresearchgate.netrjsocmed.comnih.gov |
| Heavy Actinides (Am, Cm, Bk, Cf) | Dipicolinate Complexes | Investigation of covalent bonding interactions. | iaea.org |
Silver(I) Coordination Polymers
Silver(I) ions are known to form a diverse range of coordination polymers with picolinate and related N-heterocyclic carboxylate ligands. rsc.org The structural architecture of these polymers, which can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) networks, is highly dependent on the specific ligands and counter-anions used in the synthesis. rsc.orgrsc.org The flexibility of the Ag(I) coordination sphere allows for various geometries, often resulting in fascinating supramolecular assemblies. nih.gov
In a coordination polymer synthesized from silver oxide, quinolinic acid (a related dicarboxylic acid), and 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), the Ag(I) center is four-coordinate, bound by nitrogen and phosphorus donors from two bridging PTA moieties and the nitrogen and oxygen atoms from the quinolinate ligand. nih.gov This arrangement results in a distorted tetrahedral {AgPN₂O} environment and forms a linear 1D coordination polymer chain. nih.gov The final structure of these silver(I) polymers can be systematically tuned by the choice of various organic and inorganic anions. rsc.org
Structural Elucidation of Picolinate-Metal Complexes
The precise determination of the three-dimensional arrangement of atoms in picolinate-metal complexes is critical for understanding their chemical and physical properties. A combination of solid-state and solution-state techniques provides a comprehensive picture of the coordination environment around the central metal ion.
Single Crystal X-ray Diffraction Analysis
Studies on various picolinate-metal complexes have revealed a range of coordination geometries. For example, a single-crystal X-ray study of diaquobis-picolinatocobalt(II) dihydrate confirmed a distorted octahedral geometry around the Co(II) center. researchgate.net Similarly, in a series of mixed-ligand cobalt(II) picolinate complexes of the type [Co(pic)₂(NN)], the coordination sphere consists of two oxygen and two nitrogen atoms from two picolinate ligands, and two nitrogen atoms from the co-ligand (NN), also resulting in an octahedral environment. nih.gov In contrast, the X-ray structure of Mn₂(nompa)₂(H₂O)₂₂, a complex with a picolinate-containing macrocyclic ligand, shows the Mn²⁺ ion to be seven-coordinate in the solid state. acs.org Lanthanoid coordination polymers synthesized with a ditopic picolinate ligand exhibit a tricapped trigonal prismatic geometry around the metal center. mdpi.com
The detailed structural parameters obtained from X-ray diffraction are crucial for establishing structure-property relationships.
Table 1: Crystallographic Data for Selected Picolinate-Metal Complexes
Solution-State Spectroscopic Characterization of Coordination Environments (e.g., NMR, EPR, UV-Vis)
While X-ray diffraction reveals the static solid-state structure, spectroscopic techniques are vital for characterizing complexes in solution, where they often exist in equilibrium with different species or exhibit dynamic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the coordination environment in solution, particularly for diamagnetic complexes. The chemical shifts of ligand protons and carbons are sensitive to the coordination event. For instance, in a study of cycloplatinated complexes with picolinate ligands, the ¹H NMR spectra showed the picolinate H⁶' proton as the most deshielded signal, exhibiting platinum satellites with coupling constants (³J(Pt–H)) between 38 and 46.5 Hz. nih.gov A multinuclear NMR study investigating the interaction between a diperoxovanadate complex and various picoline-like ligands, including methyl picolinate and butyl picolinate, utilized ¹H, ¹³C, and ⁵¹V NMR to identify the formation of new seven-coordinated peroxovanadate species in solution. nih.gov Furthermore, advanced techniques such as ¹H Nuclear Magnetic Relaxation Dispersion (NMRD) and ¹⁷O NMR have been used to show that while a Mn²⁺ picolinate-based macrocyclic complex is seven-coordinate in the solid state, it becomes six-coordinate in aqueous solution by coordinating to a single water molecule. acs.org
Table 2: Selected ¹H NMR Data for a Cycloplatinated Picolinate Complex nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy is applicable to paramagnetic metal complexes, such as those of Cu(II), Mn(II), or Co(II), containing unpaired electrons. The EPR spectrum provides detailed information about the electronic structure and the symmetry of the metal ion's immediate coordination environment. For picolinate complexes with paramagnetic centers, EPR can be used to probe the nature of the metal-ligand bonding and the geometry of the complex in solution or in a frozen state.
UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. For transition metal picolinate complexes, the UV-Vis spectrum is typically characterized by two main types of absorptions: d-d transitions and charge-transfer bands. The d-d transitions, which occur between the d-orbitals of the metal center, are often weak and appear in the visible region of the spectrum. odinity.com For copper(II) picolinate in solution, these ligand field bands have a molar absorptivity (ε) of approximately 50 M⁻¹cm⁻¹. odinity.com Charge-transfer transitions, which involve the transfer of an electron from a metal-based orbital to a ligand-based orbital (MLCT) or from a ligand to a metal (LMCT), are typically much more intense and occur in the UV or near-UV region. nih.gov In cycloplatinated picolinate complexes, absorptions below 330 nm are attributed to intraligand (π–π*) transitions located on the ligands, with some contribution from metal-ligand charge transfer. nih.gov
Table of Mentioned Compounds
Catalysis and Reaction Mechanism Studies Pertaining to Butyl Picolinate Systems
Catalytic Roles of Picolinate (B1231196) Esters
Picolinate esters, including butyl picolinate, serve significant roles in catalysis, acting either as a reactive component with a leaving group or as a ligand in metal-based catalytic systems.
Picolinate as a Leaving Group in Glycosylation and Other Organic Transformations
In the realm of carbohydrate chemistry, the picoloyl (Pico) group, an acyl derivative of picolinic acid, is recognized as a versatile entity. It functions not only as a protecting group but also as a participant in directing the stereochemical outcome of glycosylation reactions. researchgate.net The catalytic, chemoselective cleavage of the picoloyl ester is a key step in synthetic sequences. researchgate.net
More directly, the picolinate group itself can function as an effective, chelation-assisted leaving group in C-glycosylation reactions. When glycosyl picolinates are activated with copper(II) triflate (Cu(OTf)₂), they facilitate the formation of C-glycosides under mild, neutral conditions. nih.gov This transformation avoids the need for harsh Lewis acids. nih.gov The reaction proceeds through an oxocarbenium ion intermediate, a common feature in glycosylation chemistry. nih.govnih.govwikipedia.orgwikipedia.org The stereoselectivity of these reactions is influenced by the conformational preferences of this oxocarbenium ion intermediate and steric effects in the transition state. nih.gov The ability of the picolinate group to chelate the metal activator is crucial for its function as an effective leaving group. nih.govjst.go.jp
The effectiveness of a leaving group is generally inversely related to its basicity; weaker bases are better leaving groups. saskoer.ca The picolinate anion is the conjugate base of picolinic acid. The strategic advantage of using picolinate as a leaving group, especially in metal-promoted reactions, lies in the stabilization of the transition state through chelation.
Metal-Picolinate Systems in Oxidation and Transesterification Catalysis
The ability of the picolinate ligand to form stable complexes with a variety of metals is central to its use in catalysis. These metal-picolinate systems are particularly effective in oxidation and transesterification reactions.
Oxidation Catalysis: Manganese-picolinate complexes have emerged as potent catalysts for a range of oxidation reactions. Systems composed of manganese salts, picolinic acid, and various N-heterocycles can catalyze the epoxidation of unactivated olefins, the C-H oxidation of alkanes, and the oxidation of alcohols using aqueous hydrogen peroxide as the oxidant. rsc.org In some instances, the formation of stable metal picolinate complexes can be an outcome of ligand degradation during oxidation reactions catalyzed by other complex systems. rsc.org
Molybdenum-based catalysts also feature prominently in oxidation chemistry. Oxidodiperoxido-molybdenum(VI) complexes with a chelating picolinate ligand have been developed as ionic liquids for catalytic epoxidation. mdpi.com Anionic molybdenum-picolinate N-oxido-peroxo complexes have proven to be effective oxidants for both primary and secondary alcohols. acs.org The mechanism of these iron- and manganese-picolinate catalyzed oxidations can involve either a concerted oxygen insertion into a C-H bond or a two-step process where a C-H bond is cleaved to form a radical that is rapidly trapped by an oxygen atom. core.ac.uk
Transesterification Catalysis: Transesterification, the conversion of one ester to another, can be catalyzed by metal-picolinate systems. Zinc(II) complexes, for instance, have been shown to catalyze the transesterification of p-nitrophenyl picolinate. acs.org Earth-abundant alkali metal catalysts like potassium carbonate (K₂CO₃) are also effective for the transesterification of aryl esters with phenols. rsc.org The mechanism is believed to involve the interaction of the potassium ion with the aryl group of the ester, followed by C(acyl)-O bond cleavage via a three-centered transition state. rsc.org However, it was noted in one study that perfluorophenyl picolinate inhibited a transesterification reaction, presumably due to the nitrogen atom's coordination to the potassium catalyst, which shut down reactivity. rsc.orgrsc.org
Elucidation of Reaction Mechanisms
Understanding the detailed mechanisms of reactions involving picolinate esters is key to optimizing reaction conditions and designing more efficient catalysts. Kinetic studies, analysis of substituent and solvent effects, and characterization of transient species provide deep insights into these pathways.
Kinetic and Mechanistic Investigations of Picolinate Ester Hydrolysis
The hydrolysis of picolinate esters has been the subject of numerous kinetic investigations. The reaction can proceed through uncatalyzed, acid-catalyzed, and base-catalyzed pathways. The base-catalyzed hydrolysis of esters typically follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. epa.gov
The presence of metal ions like Cu(II) and Zn(II) can significantly catalyze the hydrolysis of picolinate esters. Kinetic studies of the hydrolysis of p-nitrophenyl picolinate (PNPP) in the presence of metallomicelles indicate the formation of a reactive ternary complex involving the metal ion, a ligand, and the ester substrate. psu.edu The catalysis proceeds via a metal-hydroxide ion mechanism where the metal ion activates a coordinated water molecule. psu.edu For the hydrolysis of various phenolic and aliphatic picolinate esters, metal ion-promoted water and hydroxide-catalyzed pathways are observed. researchgate.netresearchgate.net The analysis of specific absorption spectra during the hydrolysis of PNPP catalyzed by a nickel(II) complex confirmed the involvement of a key intermediate formed between the ester and the metal complex. scientific.net
The table below summarizes kinetic data for the metal-complex-catalyzed hydrolysis of p-nitrophenyl picolinate (PNPP), demonstrating the efficiency of these systems.
| Catalyst System | Association Constant (K, M⁻¹) | Catalytic Rate Constant (k_cat, s⁻¹) |
| 2-Zn(II) | 18,000 | 0.0011 |
| 3-Zn(II) | 2,000 | 0.0088 |
| Data pertains to the hydrolysis of PNPP catalyzed by specific Zn(II) complexes (2-Zn(II) and 3-Zn(II)) in a mixed micellar system at pH 7.0 and 25 °C. psu.edu |
Influence of Substituents and Solvent Effects on Reaction Pathways
The structure of the picolinate ester, particularly the nature of the leaving group (the alcohol moiety), and the surrounding solvent environment have profound effects on reaction rates and mechanisms.
Solvent Effects: The solvent plays a critical role in the hydrolysis of picolinate esters. Studies on the alkaline hydrolysis of ethyl picolinate and methyl picolinate in aqueous-organic solvent mixtures (e.g., aquo-acetone, aquo-ethylene glycol) show that the reaction rate constant generally decreases as the proportion of the organic co-solvent increases. jetir.orgscilit.com This is attributed to the decrease in the polarity (dielectric constant) of the medium, which disfavors the formation of the highly polar transition state from the less polar reactants in an ion-dipole reaction. jetir.orgajrconline.org Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy of activation (ΔG*) are all influenced by the solvent composition, indicating strong solute-solvent interactions and changes in the solvation of the initial and transition states. scilit.comactascientific.com
The table below shows the effect of solvent composition on the specific rate constant for the alkaline hydrolysis of ethyl picolinate.
| Acetone % (v/v) | Dielectric Constant (D) | Rate Constant (k x 10³) min⁻¹ at 25°C |
| 30 | 61.30 | 1.84 |
| 40 | 54.70 | 1.50 |
| 50 | 48.00 | 1.12 |
| 60 | 41.50 | 0.81 |
| 70 | 35.20 | 0.58 |
| Data from a study on the solvent effect on the alkali-catalyzed hydrolysis of ethyl picolinate in an aquo-acetone medium. jetir.org |
Characterization of Reactive Intermediates and Transition States
The direct observation or indirect deduction of transient species is fundamental to confirming reaction mechanisms. For reactions involving picolinate esters, several key intermediates and transition states have been identified.
Reactive Intermediates: In the Cu(OTf)₂-mediated C-glycosylation using glycosyl picolinates, the formation of a glycosyl oxocarbenium ion is a key mechanistic feature. nih.govacs.org This highly electrophilic species is stabilized by resonance between the anomeric carbon and the ring oxygen and is the target of nucleophilic attack. wikipedia.orgcazypedia.org
In metal-catalyzed oxidation processes, high-valent metal species are often the active oxidants. For example, in the picolinic acid (PICA)-mediated activation of peroxymonosulfate (B1194676) (PMS) or peracetic acid (PAA) by Mn(II), the formation of reactive manganese intermediates such as PICA-Mn(IV) * and Mn(V) has been demonstrated. nih.govacs.orgacs.orgresearchgate.net These species are responsible for the degradation of pollutants and are formed through the oxidation of a PICA-Mn(II) complex. nih.govacs.orgacs.org
In hydrolysis and transesterification, the formation of a tetrahedral intermediate following the nucleophilic attack on the ester carbonyl is a universally accepted feature. epa.govconicet.gov.ar In metal-catalyzed variants, this often occurs within a ternary complex of the metal, ligand, and substrate, as discussed previously. psu.edu
Transition States: While transition states are fleeting by nature and difficult to observe directly, their properties can be inferred from kinetic data and computational studies. uni-giessen.de In the metal-catalyzed hydrolysis of picolinate esters where nucleophilic attack is rate-limiting, the transition state involves the approach of the nucleophile (e.g., a metal-bound hydroxide) to the carbonyl carbon with minimal stretching of the C-O bond to the leaving group. researchgate.netresearchgate.net For the alkali metal-catalyzed transesterification of aryl esters, a three-centered transition state involving the metal ion, the ester's acyl carbon, and the oxygen of the leaving group has been proposed. rsc.org In some enantioselective methanolysis reactions of picolinate esters catalyzed by chiral zinc complexes, phosphonate (B1237965) esters have been used as transition state analogs to mimic the geometry of the putative tetrahedral intermediate, aiding in catalyst selection and mechanistic understanding. acs.orgresearchgate.net
Advanced Analytical Methodologies for the Analysis of Butyl Picolinate
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For butyl picolinate (B1231196), both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of butyl picolinate and quantifying its presence in various samples. torontech.comscielo.br The technique separates compounds based on their differential interactions with a stationary phase and a mobile phase. torontech.com For the analysis of compounds like this compound, a reverse-phase C18 column is often employed. scielo.brppqs.gov.in
The purity of a sample can be determined by analyzing the resulting chromatogram. torontech.com A pure compound will ideally show a single, well-defined peak. The presence of additional peaks indicates impurities, and their relative areas can be used to estimate the purity level through area normalization. torontech.com For accurate quantification, a calibration curve is typically generated using standard solutions of known concentrations. google.com
Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. scielo.br This involves assessing parameters such as linearity, which confirms a proportional relationship between concentration and detector response, and precision, which measures the closeness of repeated measurements. scielo.brlmaleidykla.lt The specificity and selectivity of the method ensure that the peak of interest is not interfered with by other components in the sample matrix. scielo.br The limits of detection (LOD) and quantification (LOQ) are also determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. scielo.brlmaleidykla.lt
A typical HPLC method for a related compound, ethyl butylacetylaminopropionate, utilized a C18 column with a mobile phase of acetonitrile (B52724) and water, with detection at 218 nm. scielo.br For other analyses, the mobile phase composition and detection wavelength may be adjusted to optimize the separation and sensitivity for this compound. nih.govresearchgate.net For instance, a method for determining cyhalofop (B1662147) butyl used a C18 column with a gradient mobile phase of methanol (B129727) and a potassium phosphate (B84403) buffer, with UV detection at 285 nm. ppqs.gov.in
Table 1: Illustrative HPLC Parameters for Analysis of Related Compounds
| Parameter | Value |
| Stationary Phase | C18 Column scielo.brppqs.gov.in |
| Mobile Phase | Acetonitrile:Water or Methanol:Buffer scielo.brppqs.gov.in |
| Flow Rate | 1.0 - 1.5 mL/min scielo.brppqs.gov.in |
| Detection | UV Spectrophotometry (e.g., 218 nm, 285 nm) scielo.brppqs.gov.in |
| Injection Volume | 10 - 20 µL scielo.brppqs.gov.in |
Gas Chromatography (GC) is another essential technique for the analysis of volatile and semi-volatile compounds like this compound. alwsci.com In GC, the sample is vaporized and transported through a column by a carrier gas. jfda-online.com The separation is based on the compound's boiling point and its interaction with the stationary phase within the column. chromforum.org
For the analysis of this compound, a flame ionization detector (FID) is a common choice due to its high sensitivity and wide linear range for organic compounds. jfda-online.comepa.gov GC-FID can be used for both qualitative and quantitative analysis. mdpi-res.com The identity of a compound can be suggested by its retention time, which is the time it takes for the analyte to pass through the column. jfda-online.com
The performance of the GC system is crucial for obtaining accurate results. Factors such as the type of column, oven temperature program, and detector settings are optimized for the specific analysis. thermofisher.com For instance, inserting glass wool into the injector liner can help prevent nonvolatile materials from contaminating the analytical column. jfda-online.com In some cases, derivatization of the analyte may be necessary to improve its volatility and chromatographic behavior. alwsci.comepa.gov
Table 2: Typical GC-FID Parameters
| Parameter | Setting |
| Detector | Flame Ionization Detector (FID) jfda-online.comepa.gov |
| Carrier Gas | Nitrogen (N2) or Helium (He) jfda-online.com |
| Injector Temperature | e.g., 280 °C jfda-online.com |
| Detector Temperature | e.g., 300 °C jfda-online.com |
| Column | e.g., Fused-silica capillary column epa.gov |
Spectrometric Characterization Methods
Spectrometric methods provide detailed information about the molecular structure and properties of this compound by measuring its interaction with electromagnetic radiation.
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. mdpi.com When coupled with Gas Chromatography (GC-MS), it provides separation and identification of individual components in a mixture. google.comnih.gov In a typical GC-MS analysis, the separated compounds from the GC column are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). mdpi.com The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ions. mdpi.com
Electrospray Ionization (ESI-MS) is another ionization technique that is particularly useful for polar and thermally labile molecules. rsc.org It can be coupled with liquid chromatography (LC-MS) for comprehensive analysis. ESI-MS typically produces protonated molecules [M+H]+ or other adducts, which can be used to confirm the molecular weight of the compound. rsc.org Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting a selected ion and analyzing its daughter ions. lcms.cznih.gov This allows for detailed structural characterization, including the confirmation of the compound's backbone and end groups. lcms.cz
The molecular weight of a compound is a key piece of information obtained from the mass spectrum. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. doi.org It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). doi.org The NMR spectrum provides information about the chemical environment of each nucleus, allowing for the elucidation of the molecule's connectivity and stereochemistry. uri.edu
In a ¹H NMR spectrum, the chemical shift (δ) indicates the electronic environment of the protons. The integration of the signals corresponds to the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. uri.edu For example, the signals for a tert-butyl group would typically appear as a singlet around 1.3 ppm in the ¹H NMR spectrum. vulcanchem.com
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. rsc.org The chemical shifts in ¹³C NMR are also sensitive to the electronic environment of the carbon atoms. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between different nuclei and further aid in structure elucidation. figshare.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. libretexts.org When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, resulting in a characteristic IR spectrum. libretexts.org The presence of specific functional groups can be identified by their characteristic absorption bands. For instance, the stretching vibration of a carbonyl (C=O) group in an ester typically appears in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations and the aromatic C-H and C=C stretching vibrations of the pyridine (B92270) ring would also be observable. mdpi.com
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.com The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. semanticscholar.org For this compound, the pyridine ring and the ester group are the primary chromophores. The UV-Vis spectrum can be used to confirm the presence of these groups and can also be used for quantitative analysis. acs.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the electronic absorption spectra and aid in the interpretation of the experimental data. researchgate.net
Specialized Derivatization Techniques for this compound Detection
Chemical derivatization is a critical preparatory step in analytical chemistry designed to modify an analyte's structure to enhance its detectability and improve its chromatographic or mass spectrometric properties. spectroscopyonline.comresearchgate.net For a compound like this compound, which possesses specific functional groups, derivatization can be employed to increase volatility for gas chromatography (GC) or to improve ionization efficiency for mass spectrometry (MS), leading to lower detection limits and greater analytical sensitivity. gcms.czddtjournal.com The primary goals of derivatizing a molecule such as this compound are to attach a chemical moiety that enhances detector response, improves separation from matrix components, and facilitates structural elucidation. spectroscopyonline.comresearchgate.net
Derivatization strategies relevant to this compound can be broadly categorized. One approach involves the modification of the this compound molecule itself. Another involves the use of picolinic acid and its analogs as derivatizing agents for other target molecules, a technique that underscores the inherent utility of the picolinate structure in enhancing analytical signals. nih.govresearchgate.net Research into the derivatization of structurally similar compounds, such as steroids, fatty acids, and other esters, provides a strong basis for the methods applicable to this compound. nih.govrjptonline.org
Picolinoyl esterification, the conversion of hydroxyl or carboxyl groups into picolinate esters, is a widely used technique to improve detection in both liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) and GC-MS. nih.govresearchgate.net The nitrogen atom in the picolinoyl group can be readily protonated, making it highly active for ESI-MS analysis in positive ion mode. ddtjournal.comresearchgate.net Furthermore, the resulting picolinoyl derivatives often exhibit characteristic fragmentation patterns under collision-induced dissociation (CID), which is highly advantageous for selective and sensitive quantification using selected reaction monitoring (SRM). rjptonline.orgnih.gov For instance, the derivatization of steroids with picolinic acid has been shown to increase ESI response by 5- to 10-fold compared to their underivatized forms. researchgate.net
A significant finding in the field is the use of picolinic acid analogs to further optimize analytical performance. In a study focused on enhancing the detection of testosterone (B1683101) and dihydrotestosterone (B1667394) in saliva, researchers used 5-butylpicolinic acid as a derivatizing agent. nih.gov The resulting 5-butylpicolinate esters showed improved chromatographic retention on reversed-phase columns and were significantly less affected by matrix-induced ion suppression compared to standard picolinate esters. nih.govresearchgate.net This demonstrates that the butyl group, as present in this compound, can contribute favorably to the chromatographic and mass spectrometric behavior of an analyte.
The table below details typical reagents and conditions used to form picolinyl ester derivatives, a process that highlights the chemical principles applicable to enhancing picolinate detection.
Table 1: Reagents and Conditions for Picolinoyl Ester Derivatization
| Target Analyte Class | Derivatization Reagents | Catalyst/Solvent | Reaction Conditions | Analytical Method | Reference(s) |
|---|---|---|---|---|---|
| Steroids | Picolinic acid, 2-methyl-6-nitrobenzoic anhydride | 4-dimethylaminopyridine, Triethylamine, Pyridine | 60°C for 20 min | LC-ESI-MS/MS | rjptonline.org |
| Steroids | Fusaric acid, 2-methyl-6-nitrobenzoic anhydride | Not specified | Not specified | LC-MS (SRM) | researchgate.net |
| Fatty Acids (in bacteria) | Pyrolytic derivatization to picolinyl esters | Curie-point pyrolyzer | Direct pyrolysis | GC-MS | nih.gov |
The effectiveness of these derivatization techniques is demonstrated by the significant improvements in analytical sensitivity and specificity. The formation of picolinate derivatives consistently leads to better ionization and characteristic fragmentation, which are essential for trace-level analysis.
Table 2: Analytical Performance Enhancement via Picolinate Derivatization
| Analyte | Derivative Formed | Key Performance Enhancement | Limit of Detection (LOD) | Analytical Method | Reference(s) |
|---|---|---|---|---|---|
| Sterols | Picolinyl esters | Enhanced ionization efficiency; diagnostic fragment at m/z 146.03 | 1.5 µg/mL (for cholesterol) | MALDI-TOF/TOF-MS | nih.gov |
| Testosterone, Dihydrotestosterone | 5-Butylpicolinate esters | Reduced matrix effect; improved retention | Not specified | LC-ESI-MS/MS | nih.gov |
| Corticosteroids | 21-monopicolinoyl derivatives | 5-10 times higher ESI response compared to underivatized molecules | Not specified | LC-ESI-MS (SRM) | researchgate.net |
These findings collectively suggest that while direct derivatization of this compound is less commonly reported, the chemical principles making the picolinate moiety an excellent derivatizing tag are well-established. Techniques focus on introducing or modifying a group that enhances ionization and provides a unique mass spectrometric signature. The use of 5-butylpicolinic acid to create derivatives for high-sensitivity analysis directly confirms that the combination of a butyl group and a picolinate ring is advantageous for modern analytical methodologies. nih.gov
Computational Chemistry Investigations of Butyl Picolinate Systems
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, based on solving the Schrödinger equation, offer a fundamental understanding of molecular structure and energetics. These methods are essential for accurately describing the electronic behavior of butyl picolinate (B1231196).
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecular systems, including those containing butyl picolinate and its metal complexes. researchgate.netresearchgate.netepa.gov This approach is favored for its balance of computational cost and accuracy. DFT calculations are used to optimize molecular geometries, determine ground-state energies, and analyze the distribution of electrons within the molecule.
For instance, in various picolinate-metal complexes, the HOMO is often localized on the picolinate ligand and the metal d-orbitals, while the LUMO is typically centered on the ligand's π* orbitals. kaliganjgovtcollege.ac.in This distribution is crucial for understanding charge transfer interactions within the complex. Natural Bond Orbital (NBO) analysis, another tool used alongside DFT, can quantify the stabilization energies arising from the interaction between the electron-donating and electron-accepting orbitals, confirming the nature of the coordination bonds. researchgate.net
Below is a table summarizing typical electronic properties calculated for picolinate-containing metal complexes using DFT.
| Complex | DFT Functional | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| [Co(6-Cl-picolinate)₂(H₂O)₂] researchgate.net | B3LYP | -6.51 | -1.25 | 5.26 |
| [Mn(6-Cl-picolinate)₂(H₂O)₂] researchgate.net | B3LYP | -6.23 | -0.98 | 5.25 |
| [Cu(picolinate)₂(phen)]·H₂O researchgate.net | B3LYP | -6.14 | -2.12 | 4.02 |
| [Ru(C₆H₂OH-CHNC₆H₄Cl)(PPh₃)₂(CO)(pic)] kaliganjgovtcollege.ac.in | B3LYP | -5.32 | -2.15 | 3.17 |
This table is illustrative of data found in the cited literature for picolinate complexes and demonstrates the type of information generated through DFT calculations.
The study of a potential energy surface (PES) is fundamental to understanding the mechanism and kinetics of a chemical reaction. wayne.edulongdom.org A PES is a multidimensional surface that maps the potential energy of a system as a function of its atomic coordinates. longdom.orgnih.gov Minima on this surface correspond to stable reactants, products, and intermediates, while saddle points represent the transition states that connect them. wayne.edu
For a molecule like this compound, computational methods can be used to explore the PES for various reactions, such as ester hydrolysis. By mapping the minimum energy path (MEP) from reactants to products, researchers can identify the transition state structure and calculate the activation energy, which governs the reaction rate. wayne.eduresearchgate.net Although specific studies detailing the full PES for reactions of this compound are not prevalent, the methodology is well-established. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed to locate transition states, and intrinsic reaction coordinate (IRC) calculations are used to confirm that the identified transition state correctly connects the desired reactants and products. researchgate.net
The complexity of a PES increases significantly with the number of atoms in the system. longdom.org While predicting accurate PESs with high-level electronic structure methods can be computationally demanding, it provides invaluable insights into reaction mechanisms that are not experimentally accessible. arxiv.org
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to study the behavior and properties of molecules, from static structures to dynamic systems.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, significant conformational flexibility arises from rotation around the C-O ester bond and the various C-C bonds within the n-butyl group. mdpi.com Molecular modeling techniques, using both molecular mechanics and quantum mechanical methods, are employed to identify the stable conformers (local minima on the potential energy surface) and to determine their relative energies. nih.govsapub.org
In studies of related flexible molecules, it has been shown that the environment plays a crucial role. The gas-phase global minimum energy conformation may not be the most relevant one in solution or when the molecule is bound to a biological target or a metal center. nih.govnih.gov For picolinate-containing ligands in metal complexes, DFT calculations have been used to probe the geometries and energies of different possible conformations upon binding to a metal ion. nih.gov These studies often find that the energy differences between conformations can be small, suggesting that multiple conformations may coexist in solution. nih.gov The butyl chain, in particular, can adopt various folded or extended conformations, driven by a balance of intramolecular forces. mdpi.com
The table below illustrates a hypothetical conformational analysis for this compound, focusing on the dihedral angle of the ester group and the main dihedral of the butyl chain.
| Conformer | Ester Dihedral (O=C-O-C) | Butyl Dihedral (C-C-C-C) | Relative Energy (kcal/mol) |
| 1 | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 0.00 (Global Minimum) |
| 2 | ~180° (anti-periplanar) | ~60° (gauche) | 0.65 |
| 3 | ~0° (syn-periplanar) | ~180° (anti-periplanar) | 4.50 |
| 4 | ~0° (syn-periplanar) | ~60° (gauche) | 5.20 |
This table is a representative example of the output from a conformational analysis study, demonstrating the relative energies of different spatial arrangements.
Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data. DFT calculations are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. researchgate.networldscientific.com A strong correlation between calculated and experimental spectra provides confidence in the determined molecular structure and electronic environment. mdpi.com
For this compound, DFT methods can predict the ¹H and ¹³C NMR chemical shifts. worldscientific.com The calculations are typically performed on an optimized geometry, and the results are often compared with experimental data obtained in a specific solvent, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). nih.gov
Similarly, theoretical vibrational frequencies can be calculated and compared to experimental FT-IR and Raman spectra. The calculated frequencies are often scaled by a factor to correct for systematic errors arising from the harmonic approximation and basis set limitations. mdpi.com This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions. researchgate.net
The table below provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound, as would be generated in a computational study.
| Spectroscopic Parameter | Predicted Value (B3LYP/6-311G(d,p)) | Experimental Value |
| IR Frequency (cm⁻¹) | ||
| C=O Stretch | 1735 | 1724 |
| C-O Stretch | 1280 | 1268 |
| Pyridine (B92270) Ring Bend | 755 | 750 |
| ¹³C NMR Shift (ppm) | ||
| C=O Carbon | 165.5 | 164.8 |
| Pyridine C2 | 150.2 | 149.9 |
| O-CH₂ Carbon | 65.8 | 65.1 |
| UV-Vis λₘₐₓ (nm) | ||
| π → π* transition | 260 | 264 |
| n → π* transition | 215 | 218 |
This table is illustrative and shows the typical correlation sought between computationally predicted spectroscopic parameters and experimental measurements.
Future Directions and Broader Academic Impact of Butyl Picolinate Research
Application as Structural Motifs in Supramolecular Chemistry and Materials Science
The ability of the picolinate (B1231196) group to act as a chelating ligand is a cornerstone of its application in constructing complex, higher-order structures. nih.govresearchgate.net Supramolecular chemistry and materials science leverage this property to create sophisticated architectures with tailored functions, from sensing to gas storage. mdpi.comrsc.org
Fluorescent chemosensors are powerful tools in analytical chemistry and biology, designed to signal the presence of specific analytes through changes in their light-emitting properties. nih.govfrontiersin.orgresearchgate.net The picolinate ester functional group has been effectively utilized as a recognition site for metal ions, leading to the development of highly selective and sensitive probes. mdpi.com
A notable example is the novel fluorescence-enhanced probe 2-butyl-1,3-dioxoisoindolin-4-yl picolinate (BDIP) , which was specifically designed for the detection of copper ions (Cu²⁺). researchgate.net This probe integrates a phthalimide (B116566) derivative as the fluorophore and the picolinate ester as the binding site for Cu²⁺. It operates based on an excited-state intramolecular proton transfer (ESIPT) mechanism and exhibits high selectivity and a strong fluorescence enhancement in the presence of Cu²⁺ in aqueous buffer solutions. researchgate.net The probe demonstrates a remarkable detection limit of 31 nM. researchgate.net
Beyond small-molecule probes, the picolinate ligand is integral to the design of luminescent coordination polymers. Europium(III) coordination polymers built with picolinate-based ligands have been shown to be highly selective sensors for nitroaromatic compounds and iron (Fe³⁺) ions. nih.govnih.govacs.org The detection mechanism involves the quenching of the europium ion's natural luminescence upon interaction with the analyte. nih.govnih.gov These materials are notably robust and maintain their emissive properties over a wide pH range, highlighting their potential for practical use in harsh environmental conditions. nih.govacs.org
| Sensor System | Target Analyte | Sensing Mechanism | Key Performance Metric (KSV or LOD) | Reference |
|---|---|---|---|---|
| 2-butyl-1,3-dioxoisoindolin-4-yl picolinate (BDIP) | Cu²⁺ | Fluorescence Enhancement (ESIPT) | LOD: 31 nM | researchgate.net |
| Europium(III) Coordination Polymer (L1) | Nitrobenzene | Luminescence Quenching | KSV: 150 M⁻¹ | nih.govnih.gov |
| Europium(III) Coordination Polymer (L2) | Nitrobenzene | Luminescence Quenching | KSV: 160 M⁻¹ | nih.govnih.gov |
| Europium(III) Coordination Polymer (L1) | Fe³⁺ | Luminescence Quenching | KSV: 471 M⁻¹ | nih.gov |
| Europium(III) Coordination Polymer (L2) | Fe³⁺ | Luminescence Quenching | KSV: 706 M⁻¹ | nih.gov |
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.orgresearchgate.net The picolinate moiety is a highly effective building block for these materials due to its robust chelating ability with a wide range of metal ions. nih.govmdpi.com Researchers are increasingly using segmented polytopic picolinate ligands—molecules containing multiple picolinate units connected by rigid spacers—to construct CPs and MOFs with unique topologies and properties. mdpi.comresearchgate.net
For example, ditopic picolinate ligands connected by ethynylene bridges have been used to synthesize a series of isostructural 3D lanthanide coordination polymers. mdpi.com These materials exhibit interesting magnetic properties, with some derivatives showing slow relaxation of magnetization, a characteristic relevant to the development of single-molecule magnets. mdpi.com The use of picolinate ligands has also led to the creation of heterobimetallic 2D coordination polymers, such as a copper-sodium framework, which assembles into a 3D supramolecular network through hydrogen bonding and π-π stacking interactions. mdpi.com The electrochemical synthesis of copper(II)-picolinate MOFs has also been demonstrated as a new method for creating these advanced materials at room temperature. researchgate.net The butyl ester functionalization on the picolinate unit can play a crucial role in tuning the solubility of the ligand precursors and influencing the final framework's interaction with guest molecules.
Advances in Catalytic Systems Utilizing Picolinate Esters
Picolinate esters, including butyl picolinate, are valuable substrates and intermediates in a variety of catalytic transformations. amelica.orgacs.org Research in this area focuses on developing more efficient, selective, and sustainable catalytic methods. mdpi.com
A significant recent advance is the use of photoredox catalysis for the multielectron reduction of esters. nih.gov In one study, methyl picolinate was used as a model substrate and was efficiently reduced to the corresponding alcohol, pyridin-2-ylmethanol, using a novel diazabenzacenaphthenium photoredox catalyst under visible-light irradiation. nih.gov This system demonstrates high yields for a range of picolinate esters and highlights a green, light-driven approach to ester reduction that is applicable to this compound. nih.gov
Furthermore, the direct aminolysis of picolinate esters is being optimized using continuous flow technology. rsc.org The reaction of methyl picolinate with methanolic ammonia (B1221849) in a high-pressure, high-temperature flow reactor was explored to produce picolinamide, a compound with applications in pharmaceuticals. rsc.org This process intensification approach overcomes the long reaction times and harsh conditions often associated with traditional batch synthesis. rsc.org
The field of enantioselective catalysis also utilizes picolinate esters. Chiral zinc(II) complexes have been developed as catalysts for the kinetic resolution of racemic picolinate esters via methanolysis, demonstrating the potential for producing chiral molecules from picolinate precursors. researchgate.net
| Reaction Type | Substrate Example | Catalytic System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Photocatalytic Reduction | Methyl picolinate | N-BAP / Ammonium oxalate | Pyridin-2-ylmethanol | 92% | nih.gov |
| Photocatalytic Reduction | Methyl 6-methylpicolinate | N-BAP / Ammonium oxalate | (6-methylpyridin-2-yl)methanol | 85% | nih.gov |
| Continuous Flow Aminolysis | Methyl picolinate | Methanolic ammonia (200 °C, 50 bar) | Picolinamide | Optimized via Bayesian methods | rsc.org |
Integration of Experimental and Theoretical Approaches in Chemical Research
Modern chemical research increasingly relies on the synergy between experimental synthesis and theoretical computation to accelerate discovery and deepen understanding. Studies involving picolinate derivatives frequently employ this integrated approach. researchgate.netresearchgate.net
For instance, the development of a novel Nickel(II) complex with picolinate involved a combination of X-ray diffraction, FT-IR, and Raman spectroscopy for experimental characterization, supported by Density Functional Theory (DFT) calculations. researchgate.net The theoretical work helped to confirm the geometry, analyze vibrational spectra, and understand the electronic transitions and molecular charge transfers within the complex. researchgate.net Similarly, a comprehensive study on methyl 5-((cinnamoyloxy)methyl)picolinate used both single-crystal X-ray diffraction and DFT calculations to compare experimental and optimized molecular structures, identifying key bond lengths and angles and mapping nucleophilic/electrophilic regions to predict interactions with biological targets. nih.gov This dual approach provides a much richer understanding of a molecule's structure-property relationships than either method could alone.
Prospects for Novel this compound Derivatives with Unique Reactivities
The this compound scaffold is a launchpad for the synthesis of new derivatives with tailored chemical properties. By modifying the pyridine (B92270) ring or altering the ester group, chemists can fine-tune the molecule's reactivity for specific applications.
One key strategy involves the introduction of halogens onto the picolinate ring. Compounds like tert-butyl 5-chloropicolinate and methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate serve as versatile intermediates. ambeed.comgoogle.com The halogen atom acts as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the construction of complex biaryl or aminopyridine structures that are valuable in drug discovery and materials science. vulcanchem.com
Another area of active research is the development of efficient nucleophilic fluorination methods for substituted picolinate esters. researchgate.net Fluorinated organic compounds are of great importance in the agrochemical industry, and creating new methods to selectively introduce fluorine into the picolinate structure could lead to novel herbicides or pesticides. researchgate.net The synthesis of picolinate-based nitronyl nitroxide free radicals represents another frontier, creating tridentate ligands that form magnetically interesting metal complexes. acs.org These strategies, applied to the this compound framework, open up vast possibilities for creating next-generation functional molecules.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing butyl picolinate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of picolinic acid with butanol using acid catalysts (e.g., sulfuric acid). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (<sup>1</sup>H/<sup>13</sup>C NMR), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Experimental protocols must detail reaction conditions (temperature, solvent, catalyst ratio) and purification steps (e.g., distillation, recrystallization) to ensure reproducibility .
Q. Which analytical techniques are most effective for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can monitor decomposition thresholds. Purity is quantified via HPLC with UV detection, while gas chromatography (GC) identifies volatile degradation products. Storage conditions (temperature, humidity, light exposure) should align with ICH guidelines, with data recorded at fixed intervals .
Q. How can researchers evaluate the ligand-binding properties of this compound in metal complexes?
- Methodological Answer : Speciation studies using potentiometric titrations and UV-Vis spectroscopy are critical. For example, equilibrium constants for metal-picolinate complexes (e.g., vanadium or chromium) are determined via the LAKE program or similar computational tools to model ligand-protonation equilibria. Competitive binding assays with alternative ligands (e.g., alanyl serine) help quantify selectivity .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability in aqueous versus non-aqueous systems be resolved?
- Methodological Answer : Contradictions often arise from pH-dependent hydrolysis or solvent interactions. Researchers should employ speciation analysis (e.g., using the LAKE program) to model equilibrium conditions and validate results with <sup>1</sup>H NMR or X-ray crystallography. Comparative studies under controlled ionic strength and temperature can isolate contributing factors .
Q. What experimental design principles (aligned with PICOT frameworks) are applicable to toxicological studies of this compound?
- Methodological Answer : Adapt the PICOT framework to toxicology:
- P opulation: Model organisms (e.g., Drosophila melanogaster or murine models).
- I ntervention: Dose ranges (e.g., 50–500 µg/kg).
- C omparison: Control groups (e.g., chromium chloride vs. chromium picolinate in Drosophila).
- O utcome: Developmental defects, lethal mutations (via X-linked lethal assays).
- T ime: Exposure duration (e.g., larval stage to eclosion).
This structure ensures hypothesis-driven, reproducible designs .
Q. What statistical and computational approaches are recommended for analyzing speciation data in this compound-metal complexes?
- Methodological Answer : Use software like LAKE or Hyperquad for equilibrium modeling. Distribution diagrams (log concentration vs. pH) visualize dominant species. For kinetic studies, integrate density functional theory (DFT) calculations to predict binding energies. Validate with spectroscopic data (e.g., FTIR for coordination modes) .
Q. How can researchers address ethical and feasibility challenges in in vivo studies involving this compound?
- Methodological Answer : Follow institutional animal care protocols (e.g., IACUC approvals) and prioritize alternatives like in vitro assays (e.g., cell cultures) for preliminary toxicity screening. For in vivo work, justify sample sizes via power analysis and adhere to the 3Rs (Replacement, Reduction, Refinement). Document ethical approvals explicitly in methods sections .
Tables for Key Methodological Comparisons
| Analytical Technique | Application | Example Parameters | Reference |
|---|---|---|---|
| HPLC-UV | Purity quantification | Column: C18; Mobile phase: MeOH/H2O (70:30) | |
| Potentiometric Titration | Ligand-metal equilibrium constants | Titrant: NaOH (0.1 M); Ionic strength: 0.1 M KCl | |
| X-linked Lethal Assay | Mutagenicity screening | Drosophila larvae exposed to 260 µg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
